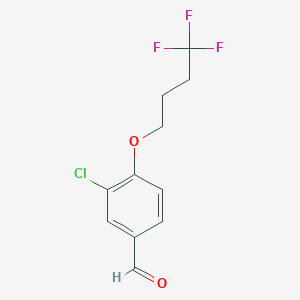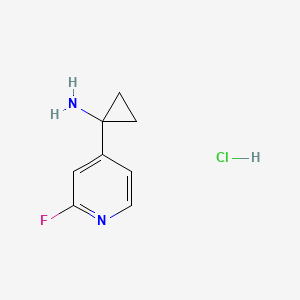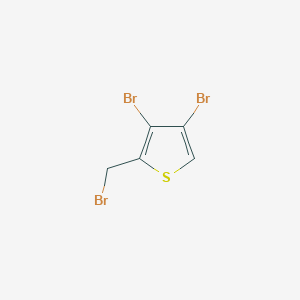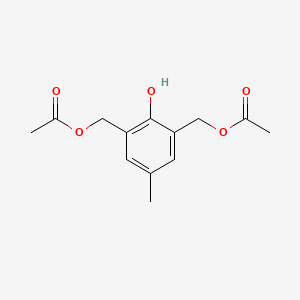
(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone est un composé organique appartenant à la classe des thiophènes et des phénylcétones. Ce composé se caractérise par la présence d'un cycle thiophène substitué par deux groupes méthyle et d'un cycle phényle substitué par un groupe trifluorométhyle. Le groupe méthanone relie ces deux systèmes aromatiques, conférant au composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone implique généralement les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par cyclisation de 1,4-dicétones avec des sources de soufre en conditions acides.
Réactions de substitution :
Formation du pont méthanone : Le pont méthanone est formé en faisant réagir le thiophène substitué avec du chlorure de 4-(trifluorométhyl)benzoyle en présence d'une base telle que la pyridine.
Méthodes de production industrielle
La production industrielle de la (2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone suit des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
(2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : La réduction du groupe méthanone peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés alcooliques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation, en utilisant des réactifs et des conditions appropriés.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium
Substitution : Acide nitrique (nitration), acide sulfurique (sulfonation), halogènes (halogénation)
Principaux produits
Oxydation : Sulfoxydes, sulfones
Réduction : Dérivés alcooliques
Substitution : Dérivés nitro, sulfonyle et halogénés
Applications De Recherche Scientifique
(2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules organiques et de matériaux plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête dans la découverte et le développement de médicaments, en particulier pour ses effets thérapeutiques potentiels.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de la (2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier aux enzymes, aux récepteurs ou à d'autres biomolécules, modulant leur activité. Le groupe trifluorométhyle améliore la lipophilie du composé, améliorant sa capacité à pénétrer les membranes cellulaires et à atteindre les cibles intracellulaires.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2,5-Diméthylthiophène-3-yl)(4-méthylphényl)méthanone
- (2,5-Diméthylthiophène-3-yl)(4-chlorophényl)méthanone
- (2,5-Diméthylthiophène-3-yl)(4-bromophényl)méthanone
Unicité
(2,5-Diméthylthiophène-3-yl)(4-(trifluorométhyl)phényl)méthanone se distingue par la présence du groupe trifluorométhyle, qui confère des propriétés électroniques et stériques uniques. Ce groupe améliore la stabilité, la lipophilie et l'activité biologique du composé par rapport à ses analogues avec différents substituants sur le cycle phényle.
Propriétés
Formule moléculaire |
C14H11F3OS |
|---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11F3OS/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3 |
Clé InChI |
HJOWMWWGCPHLRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)


![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)


